2-Methyl-4-(1-piperidinyl)aniline
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of 2-Methyl-4-(1-piperidinyl)aniline is C12H18N2 . Its InChI Code is 1S/C12H18N2/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
2-Methyl-4-(1-piperidinyl)aniline has a molecular weight of 190.29 . It is stored at a temperature of -10 degrees . The physical form of this compound is oil .Scientific Research Applications
Catalytic Processes and Synthesis of Intermediates
Experimental and Theoretical Investigation of Aniline Reactions An acid-base bifunctional ionic liquid, 1-(2-(1′-piperidinyl) ethyl)-3-methyl imidazolium trichlorolead ([PEmim]PbCl3), demonstrated efficiency as a catalyst in the reaction of aniline and dimethyl carbonate (DMC), producing methyl-N-methyl-N-phenylcarbamate with a 72% yield. The high reactivity of [PEmim]PbCl3 is attributed to its ability to activate both aniline and DMC cooperatively through its acidic and basic sites. Density functional theory (DFT) calculations supported these findings, highlighting the role of [PEmim]PbCl3 in enhancing the electrophilicity of DMC and the nucleophilicity of aniline (Lifeng Zhang et al., 2010).
Optimized Synthesis of Pharmaceutical Intermediates A novel synthesis approach for methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a crucial intermediate in creating new generation narcotic analgesics, has been developed. This optimized Strecker-type condensation method significantly contributes to the efficient production of highly active pharmaceutical compounds (D. V. Kiricojevic et al., 2002).
Synthesis of Functionalized Piperidine Derivatives Acidic ionic liquids have facilitated the one-pot, diastereoselective synthesis of functionalized piperidine derivatives from pseudo five-component reactions. This method exemplifies the versatility of acidic ionic liquids in synthesizing complex organic molecules, opening new avenues in medicinal chemistry and drug design (H. Shaterian & Kobra Azizi, 2013).
Anticancer Activity of Piperidinyl Aniline Derivatives A series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives synthesized for anticancer activity evaluation underscores the potential of piperidinyl anilines in developing therapeutic agents. These compounds, characterized by various spectral techniques, showed promising in vitro anticancer activity against several human cancer cell lines, highlighting their significance in cancer research (D. Subhash & K. Bhaskar, 2021).
Safety And Hazards
The safety data sheet for 2-Methyl-4-(1-piperidinyl)aniline indicates that it is a combustible liquid and may cause an allergic skin reaction . It also causes serious eye damage and may cause drowsiness or dizziness . It is suspected of causing genetic defects and is suspected of causing cancer . It causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
2-methyl-4-piperidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPRYUNMILQJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325754 | |
Record name | 2-METHYL-4-(1-PIPERIDINYL)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(piperidin-1-yl)aniline | |
CAS RN |
73164-32-6 | |
Record name | 2-METHYL-4-(1-PIPERIDINYL)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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